1,2,3,8,9-Pentachlorodibenzo-p-dioxin

Vue d'ensemble

Description

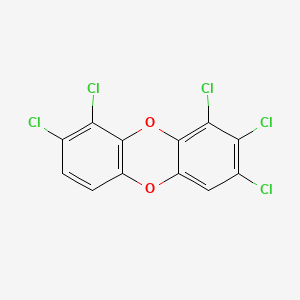

1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. It belongs to the class of polychlorinated dibenzodioxins (PCDDs), which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . PCDDs are known for their lipophilic properties, which lead to bioaccumulation in humans and wildlife, potentially causing developmental disturbances and cancer .

Méthodes De Préparation

1,2,3,8,9-Pentachlorodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzo-p-dioxin. The reaction conditions typically include the use of chlorine gas and a suitable catalyst under controlled temperature and pressure . Industrial production methods often involve the use of high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) for the detection and quantitative measurement of PCDDs in various environmental matrices .

Analyse Des Réactions Chimiques

1,2,3,8,9-Pentachlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more toxic by-products.

Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated dioxins.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or alkyl groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Analytical Methods

PeCDD is often analyzed in environmental samples due to its toxicity and persistence. Various methods are employed to detect and quantify PeCDD in different matrices:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common method for analyzing dioxins, including PeCDD. It allows for the separation and identification of individual congeners based on their mass-to-charge ratio.

- High-Resolution Gas Chromatography (HRGC) : Used in conjunction with Low Resolution Mass Spectrometry (LRMS) or High Resolution Mass Spectrometry (HRMS), HRGC provides enhanced sensitivity and specificity for detecting low concentrations of dioxins in complex matrices .

- EPA Methods : The U.S. Environmental Protection Agency has established methods (e.g., Method 1613) specifically for measuring dioxins and furans in environmental samples .

| Method | Detection Limit | Matrix | Reference |

|---|---|---|---|

| GC-MS | Low ppt levels | Soil, Sediment, Biota | |

| HRGC/HRMS | Low ppt levels | Water, Air | |

| EPA Method 1613 | Low ppt levels | Soil, Water |

Toxicological Studies

PeCDD has been studied extensively for its toxicological effects on various biological systems. Key findings include:

- Carcinogenicity : Studies have shown that PeCDD can induce tumors in laboratory animals. For example, oral administration of related dioxins has been linked to increased incidences of liver tumors in rats and mice .

- Endocrine Disruption : Exposure to PeCDD may disrupt endocrine functions, leading to alterations in hormone levels and reproductive health issues in both wildlife and humans .

- Immunotoxicity : Research indicates that PeCDD can impair immune responses, making organisms more susceptible to infections and diseases .

Environmental Monitoring

Given its persistence and potential health risks, monitoring PeCDD levels in the environment is crucial:

- Soil and Sediment Analysis : Regular testing of soil and sediment samples helps assess contamination levels near industrial sites or areas with known dioxin emissions.

- Biomonitoring : Studies often involve measuring PeCDD concentrations in biota (e.g., fish, birds) to evaluate ecosystem health and potential human exposure through the food chain .

Case Studies

Several notable case studies illustrate the impact of PeCDD exposure:

- The Michigan Dioxin Exposure Study : This study investigated the serum concentrations of various dioxins among residents living near a contaminated site. Findings indicated elevated levels of PeCDD among individuals with no direct occupational exposure .

- Environmental Impact Assessments : In regions affected by industrial activities, assessments have shown significant bioaccumulation of PeCDD in local wildlife, prompting remediation efforts to reduce exposure risks .

Mécanisme D'action

1,2,3,8,9-Pentachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. This binding leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .

Comparaison Avec Des Composés Similaires

1,2,3,8,9-Pentachlorodibenzo-p-dioxin is similar to other chlorinated dibenzo-p-dioxins, such as:

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD): Similar in structure but differs in the position of chlorine atoms.

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Contains six chlorine atoms and is less toxic compared to TCDD.

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties .

Activité Biologique

1,2,3,8,9-Pentachlorodibenzo-p-dioxin (PeCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are environmental pollutants known for their toxicity and potential to cause adverse health effects in humans and wildlife. This article explores the biological activity of PeCDD, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H3Cl5O2

- Molecular Weight : 325.4 g/mol

- CAS Number : 57653-85-7

Mechanisms of Toxicity

PeCDD exhibits biological activity primarily through the following mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : PeCDD binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism and potentially causing dysregulation in cellular processes. This pathway is crucial for understanding its carcinogenic potential .

- Oxidative Stress : Exposure to PeCDD can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and inflammation .

- Immunotoxicity : Studies have shown that PeCDD can impair immune function by affecting lymphocyte proliferation and cytokine production .

Toxicological Effects

The biological activity of PeCDD has been associated with various toxicological effects:

- Carcinogenicity : While direct evidence for PeCDD's carcinogenicity in humans is limited, its structural similarity to more potent dioxins like TCDD suggests a potential risk. Animal studies indicate that exposure can lead to tumor formation .

- Reproductive and Developmental Toxicity : Research indicates that PeCDD exposure may result in reproductive toxicity, including altered fetal development and reduced fertility in animal models .

- Endocrine Disruption : PeCDD may disrupt endocrine functions by interfering with hormone signaling pathways, particularly those related to thyroid hormones .

Case Studies

Several case studies highlight the biological effects of PeCDD:

- Occupational Exposure : A study involving workers exposed to dioxin-contaminated materials reported increased incidences of chloracne and metabolic disorders among those with high serum levels of dioxins, including PeCDD .

- Environmental Contamination : In regions affected by industrial pollution, elevated levels of PeCDD have been linked to adverse health outcomes in local populations, such as increased cancer rates and reproductive issues .

Research Findings

Recent studies have provided insights into the biological activity of PeCDD:

- A study analyzing the relationship between PCDD levels and health outcomes found that higher concentrations of dioxins were associated with increased mortality from cancer-related causes .

- Another research effort evaluated the immunotoxic effects of PeCDD in animal models, demonstrating significant alterations in immune responses following exposure .

Table 1: Summary of Toxicological Effects Associated with PeCDD

Table 2: Case Study Overview

Propriétés

IUPAC Name |

1,2,3,8,9-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-12-7(18-6)3-5(14)8(15)10(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZAVNIADYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074094 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-18-3 | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,8,9-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,8,9-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4L4KNA6F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.